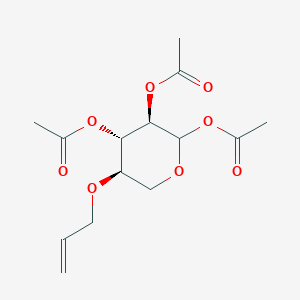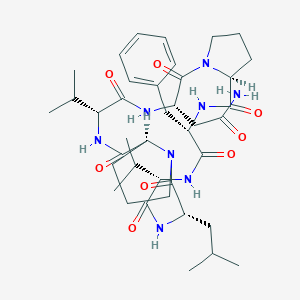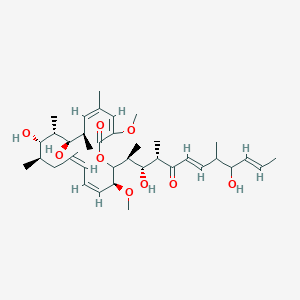
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide, also known as Cmpd-1, is a small molecule inhibitor that has been studied extensively in the field of cancer research. It is a potent inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes such as cell growth, proliferation, and survival. In
Mecanismo De Acción
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide works by binding to the ATP-binding site of CK2, preventing its activity. This results in a variety of downstream effects, including inhibition of cell growth and proliferation, induction of apoptosis, and decreased tumor growth.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, this compound has also been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. It has also been shown to inhibit inflammation, which is involved in many diseases including cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide is its potency and specificity for CK2, which makes it a valuable tool for studying the role of CK2 in cellular processes. However, its potency can also be a limitation, as high concentrations may be required for some experiments. Additionally, its effects may be cell type-specific, and further studies are needed to fully understand its effects in different cell types.
Direcciones Futuras
There are many potential future directions for research on 3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide. One area of interest is its potential for combination therapy with other cancer drugs. Another area of interest is its potential as a therapeutic agent for other diseases, such as inflammation and angiogenesis-related diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its potency and efficacy.
Métodos De Síntesis
The synthesis of 3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide involves a multi-step process that includes the reaction of 3-chloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-chloro-6-methylpyridin-2-amine to form the amide intermediate, which is then reacted with 2-amino-5-chlorobenzonitrile in the presence of a palladium catalyst to form the final product, this compound.
Aplicaciones Científicas De Investigación
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide has been extensively studied for its potential as a cancer therapeutic agent. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and decrease tumor growth. This compound has been shown to be a potent inhibitor of CK2 both in vitro and in vivo, and has demonstrated efficacy in preclinical models of cancer.
Propiedades
Fórmula molecular |
C14H12Cl2N2O2 |
|---|---|
Peso molecular |
311.2 g/mol |
Nombre IUPAC |
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-8-10(15)4-6-13(17-8)18-14(19)9-3-5-12(20-2)11(16)7-9/h3-7H,1-2H3,(H,17,18,19) |
Clave InChI |
RTPREQLFHQGWFA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Cl)Cl |
SMILES canónico |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide](/img/structure/B235605.png)




![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)





![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B235683.png)